(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol: is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment to Phenyl Ring: The benzimidazole is then attached to a phenyl ring through a suitable linker, often involving a Suzuki-Miyaura cross-coupling reaction.
Introduction of Ethan-1-ol Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethan-1-ol group can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The benzimidazole moiety can be reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various benzimidazole derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Medicine:
Anticancer Activity: The compound has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase affects various biological pathways, including those involved in pH regulation and ion transport.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(4-methylphenyl)-1H-benzimidazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole also show comparable enzyme inhibition properties.
Uniqueness:
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m1/s1 |
InChI Key |
CXJSBDJEFFPWRT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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